molecular formula C16H25N5O15P2 B13432541 GDP-6-deoxy-alpha-D-talose

GDP-6-deoxy-alpha-D-talose

Cat. No.: B13432541
M. Wt: 589.3 g/mol
InChI Key: LQEBEXMHBLQMDB-UUZHTGJLSA-N
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Description

GDP-6-deoxy-alpha-D-talose is a nucleotide sugar involved in the biosynthesis of polysaccharides in certain bacteria. This compound is a derivative of guanosine diphosphate and 6-deoxy-alpha-D-talose, a rare sugar. It plays a crucial role in the formation of specific polysaccharide antigens in bacterial cell walls, contributing to the virulence and pathogenicity of these microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDP-6-deoxy-alpha-D-talose typically involves the conversion of GDP-D-mannose. The process begins with the action of GDP-mannose-4,6-dehydratase, which converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This intermediate is then reduced to this compound by the enzyme GDP-6-deoxy-D-talose synthetase .

Industrial Production Methods

Industrial production of this compound is achieved through the overexpression of the relevant enzymes in bacterial systems such as Escherichia coli. The recombinant bacteria are cultured, and the enzymes are harvested and purified. The enzymes are then used to catalyze the conversion of GDP-D-mannose to this compound in vitro .

Mechanism of Action

GDP-6-deoxy-alpha-D-talose exerts its effects through its role as a substrate in the biosynthesis of bacterial polysaccharides. The compound is incorporated into the growing polysaccharide chain by specific glycosyltransferases. These enzymes catalyze the transfer of this compound to an acceptor molecule, forming glycosidic bonds and contributing to the structure and function of bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

  • GDP-D-rhamnose
  • GDP-L-fucose
  • GDP-4-keto-6-deoxy-D-mannose

Uniqueness

GDP-6-deoxy-alpha-D-talose is unique due to its specific role in the biosynthesis of polysaccharide antigens in certain bacteria. Unlike other similar compounds, it is specifically involved in the formation of 6-deoxyhexose-containing polysaccharides, which are critical for the virulence of some bacterial pathogens .

Properties

Molecular Formula

C16H25N5O15P2

Molecular Weight

589.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,7+,8-,9+,10-,11+,14-,15-/m1/s1

InChI Key

LQEBEXMHBLQMDB-UUZHTGJLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O

Origin of Product

United States

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